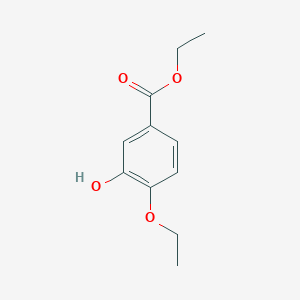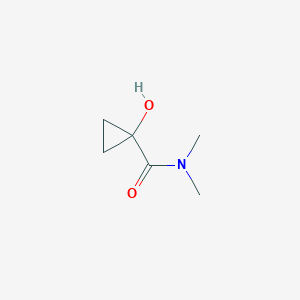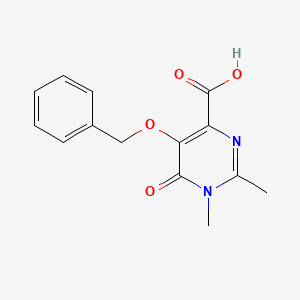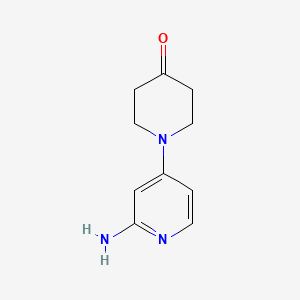![molecular formula C6H2Cl2S2 B3327839 2,5-Dichlorothieno[3,2-b]thiophene CAS No. 39076-88-5](/img/structure/B3327839.png)
2,5-Dichlorothieno[3,2-b]thiophene
Übersicht
Beschreibung
2,5-Dichlorothieno[3,2-b]thiophene is a heterocyclic compound with the molecular formula C6H2Cl2S2 . It is a derivative of thieno[3,2-b]thiophene, where two chlorine atoms are substituted at the 2 and 5 positions. This compound is known for its unique electronic properties, making it a valuable component in various scientific and industrial applications .
Wirkmechanismus
Target of Action
The primary target of 2,5-Dichlorothieno[3,2-b]thiophene (TT-Cl) is the active layer of organic solar cells (OSCs). The compound interacts with the light-harvesting components of these cells, optimizing their nanoscale morphology .
Mode of Action
TT-Cl, a volatile solid additive, satisfies the design criteria of a planar conjugated skeleton with suitable molecular size, symmetrical geometry, and proper halogenation . It exhibits high crystallinity and strong interactions with light-harvesting components, leading to optimized molecular crystalline ordering, fibrillar networks, and vertical phase distributions .
Biochemical Pathways
The biochemical pathways affected by TT-Cl primarily involve the energy conversion processes in OSCs. By optimizing the nanoscale morphology of the active layers, TT-Cl enhances the efficiency of these processes, including exciton diffusion and dissociation, and charge transport and extraction .
Result of Action
The application of TT-Cl in OSCs results in a significant performance enhancement. For instance, PM6:Y6-based binary and ternary OSCs achieved power conversion efficiencies (PCEs) of 18.20% and 18.95%, respectively . Moreover, PM6:CH23-based binary OSCs presented an outstanding PCE of 18.72% .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorothieno[3,2-b]thiophene typically involves the chlorination of thieno[3,2-b]thiophene. One common method includes the reaction of thieno[3,2-b]thiophene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichlorothieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thieno[3,2-b]thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorothieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]thiophene: The parent compound without chlorine substitutions.
2,5-Dibromothieno[3,2-b]thiophene: A similar compound with bromine atoms instead of chlorine.
2,5-Difluorothieno[3,2-b]thiophene: A similar compound with fluorine atoms instead of chlorine.
Uniqueness: 2,5-Dichlorothieno[3,2-b]thiophene is unique due to its specific electronic properties imparted by the chlorine atoms. These properties make it particularly valuable in applications requiring high electron affinity and stability, such as in organic semiconductors and solar cells .
Eigenschaften
IUPAC Name |
2,5-dichlorothieno[3,2-b]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPMHGKBWNDQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















